molecular formula C8H12N2O B13602633 (R)-2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol

(R)-2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B13602633
M. Wt: 152.19 g/mol
InChI Key: ILWNZXZNKUEIBK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 5-position and an aminoethanol side chain at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methylpyridine.

    Substitution Reaction: The 5-methylpyridine undergoes a substitution reaction with an appropriate reagent to introduce the aminoethanol side chain.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-amino-2-(3-pyridyl)ethanol: A similar compound without the methyl substitution on the pyridine ring.

    2-amino-2-(5-methylphenyl)ethanol: A compound with a phenyl ring instead of a pyridine ring.

Uniqueness

(2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2R)-2-amino-2-(5-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-2-7(4-10-3-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1

InChI Key

ILWNZXZNKUEIBK-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=CN=C1)[C@H](CO)N

Canonical SMILES

CC1=CC(=CN=C1)C(CO)N

Origin of Product

United States

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